molecular formula C8H11NO B1296545 1-Oxaspiro[2.5]octane-2-carbonitrile CAS No. 36929-66-5

1-Oxaspiro[2.5]octane-2-carbonitrile

Cat. No. B1296545
CAS RN: 36929-66-5
M. Wt: 137.18 g/mol
InChI Key: XHQXDTZBGXZOTI-UHFFFAOYSA-N
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Description

1-Oxaspiro[2.5]octane-2-carbonitrile, also known as 1-oxaspiro-2.5-octanecarbonitrile or 1-oxaspiro[2.5]octane-2-carbonitrile, is an organic compound that is widely used in scientific research. It is a heterocyclic compound composed of a carbon atom and two oxygen atoms, and is a derivative of an oxaspiro compound. 1-Oxaspiro[2.5]octane-2-carbonitrile is a colorless solid that is soluble in organic solvents.

Scientific Research Applications

Stereochemical Preferences in Biological Activities

1-Oxaspiro[2.5]octane compounds, including 1-Oxaspiro[2.5]octane-2-carbonitrile, show significant relevance in biological activities due to their stereochemistry. Studies have indicated that the O-axial C3 epimers of these compounds are predominantly responsible for biological activity. For instance, yeast epoxide hydrolase (YEH) from Rhodotorula glutinis has been shown to have a stereochemical preference, hydrolyzing O-axial C3 epimers faster than O-equatorial C3 epimers. This preference is influenced by the type of substitution on the cyclohexane ring, illustrating the effectiveness of YEH in enzymatic detoxification of spiroepoxides (Weijers et al., 2007).

Structural and Conformational Analysis

The structural and conformational aspects of 1-oxaspiro[2.5]octane derivatives have been analyzed using NMR spectroscopy. This study focused on determining the relative configuration and preferred conformations by analyzing homonuclear coupling constants and chemical shifts. Such analysis is crucial for understanding the steric and electronic effects of substituents bonded to the aliphatic ring, which directly influence the compound's reactivity and potential applications (Montalvo-González & Ariza-Castolo, 2012).

Applications in Synthesis of Bioactive Compounds

The synthesis of various derivatives of 1-oxaspiro[2.5]octane, including those with nitrogen substitution, has opened pathways for producing bioactive compounds. These synthetic routes have been explored for their potential in generating novel, structurally diverse molecules that could be significant in the field of medicinal chemistry. For example, the synthesis of ethyl 2-oxo-4-cyano-1-oxaspiro[4,5]decane-3-carboxylate and related compounds from 1-oxaspiro[2,5]octane-2-carbonitrile derivatives demonstrates the versatility of these spirocycles in synthesizing complex molecules (Kuroyan et al., 1991).

properties

IUPAC Name

1-oxaspiro[2.5]octane-2-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO/c9-6-7-8(10-7)4-2-1-3-5-8/h7H,1-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHQXDTZBGXZOTI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(CC1)C(O2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90338405
Record name 1-Oxaspiro[2.5]octane-2-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90338405
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

137.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Oxaspiro[2.5]octane-2-carbonitrile

CAS RN

36929-66-5
Record name 1-Oxaspiro[2.5]octane-2-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90338405
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a stirred mixture of cyclohexanone (5.39 g, 0.055 mol), 50% sodium hydroxide solution (10 ml) and compound 1 (1 mmol) was added dropwise chloroacetonitrile (3.8 g, 0.05 mol) and stirring was continued for further 45 minutes. After that time, the resulting reaction mixture was diluted with dichloromethane (15 ml), the organic layer was separated and the aqueous phase extracted with dichloromethane (3×15 ml). The combined organic portions were dried over magnesium sulphate and evaporated to give a residue which upon distillation under reduced pressure gave 1-oxaspiro[2,5]octane-2-carbonitrile.
Quantity
5.39 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step One
[Compound]
Name
compound 1
Quantity
1 mmol
Type
reactant
Reaction Step One
Quantity
3.8 g
Type
reactant
Reaction Step Two
Quantity
15 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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